N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic organic compound featuring a fused 8-azabicyclo[3.2.1]octane core modified with a 1,2,4-triazole heterocycle at position 3 and a thiophene-2-yl carboxamide group at position 6.
Properties
IUPAC Name |
N-thiophen-2-yl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(17-13-2-1-5-21-13)19-10-3-4-11(19)7-12(6-10)18-9-15-8-16-18/h1-2,5,8-12H,3-4,6-7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRGHRZHPMOLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the core azabicyclo[321]octane structureCommon reagents used in these reactions include thiophene-2-carboxylic acid, 1H-1,2,4-triazole, and appropriate coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazole ring can produce dihydrotriazole derivatives .
Scientific Research Applications
N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a key component of fungal cell membranes . The compound may also interact with other cellular pathways, leading to its broad-spectrum bioactivity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a structural comparison with key analogs:
Key Observations :
- Substituent Diversity : The target compound’s thiophene-carboxamide group distinguishes it from analogs with naphthalene (bulkier, more lipophilic) , sulfonyl (electron-withdrawing) , or alkyl-triazole modifications .
Table 2: Physicochemical Properties
Biological Activity
N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that belongs to the family of bicyclic structures, specifically the 8-azabicyclo[3.2.1]octane scaffold, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.31 g/mol. The compound features a thiophene ring and a triazole moiety, both of which contribute to its biological activity.
The biological activity of this compound primarily involves modulation of the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is known to play a significant role in cognitive function and neuroprotection.
Agonistic Activity
Research indicates that compounds with similar scaffolds exhibit potent agonistic activity for the α7 nAChR, leading to enhanced neurotransmitter release and potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia . The interaction with α7 nAChR can lead to increased calcium influx and subsequent activation of intracellular signaling pathways.
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in:
- Neurodegenerative Diseases : By acting as an agonist for α7 nAChR, it may help in improving cognitive functions and providing neuroprotection.
- Anti-inflammatory Effects : Studies have shown that α7 nAChR agonists can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Study 1: Agonistic Effects on α7 nAChR
In a study examining various derivatives of the 8-azabicyclo[3.2.1]octane scaffold, it was found that certain modifications could significantly enhance agonistic potency at the α7 receptor . These findings highlight the importance of structural variations in optimizing therapeutic efficacy.
Study 2: Neuroprotective Properties
Another research article explored the neuroprotective effects of related compounds through their action on α7 nAChR. The results indicated that activation of this receptor could reduce neuronal apoptosis and promote cell survival under stress conditions .
Data Table: Biological Activity Comparison
| Compound Name | α7 nAChR Agonist Activity | Therapeutic Application |
|---|---|---|
| N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-carboxamide | Potent | Neurodegenerative diseases |
| (+)-3-[2-(benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane | Strong | Cognitive enhancement |
| GTS-21 (3-[(2,4-Dimethoxy)benzylidene]-anabaseine) | Partial | Cognitive disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
